4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride

Lipophilicity Drug-likeness Physicochemical property

4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride (CAS 34579-64-1) is a 4-substituted piperidine derivative with the molecular formula C₁₈H₂₈ClN and a molecular weight of 293.88 g/mol. Its structure features a piperidine ring connected at the 4-position to a cyclohexyl(phenyl)methyl group, distinguishing it from N-substituted arylcyclohexylamines like phencyclidine.

Molecular Formula C18H28ClN
Molecular Weight 293.9 g/mol
Cat. No. B15062702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride
Molecular FormulaC18H28ClN
Molecular Weight293.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2CCNCC2)C3=CC=CC=C3.Cl
InChIInChI=1S/C18H27N.ClH/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1,3-4,7-8,16-19H,2,5-6,9-14H2;1H
InChIKeyUHUWGARDLBYYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohexyl(phenyl)methyl)piperidine Hydrochloride: Structural Identity and Procurement-Grade Specifications


4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride (CAS 34579-64-1) is a 4-substituted piperidine derivative with the molecular formula C₁₈H₂₈ClN and a molecular weight of 293.88 g/mol [1]. Its structure features a piperidine ring connected at the 4-position to a cyclohexyl(phenyl)methyl group, distinguishing it from N-substituted arylcyclohexylamines like phencyclidine [2]. The free base form (CAS 60285-05-4) has the formula C₁₈H₂₇N and a molecular weight of 257.4 g/mol . The hydrochloride salt is supplied as a high-purity research material (typically 95–98%) for use as a synthetic intermediate and pharmacological probe in medicinal chemistry [1].

Why 4-(Cyclohexyl(phenyl)methyl)piperidine Hydrochloride Cannot Be Interchanged with Generic Piperidine Analogs


The substitution pattern and attachment point on the piperidine ring are the primary determinants of both receptor pharmacology and physicochemical behavior in this compound class [1]. Moving the bulky cyclohexyl(phenyl)methyl group from the piperidine nitrogen (as in PCP) to the 4-position of the piperidine ring fundamentally alters the three-dimensional pharmacophore, hydrogen-bonding capacity, and lipophilicity. Published structure-activity relationship (SAR) studies in the bradykinin B1 receptor series demonstrate that replacing a distal phenyl ring with a cyclohexyl group leads to a dramatic improvement in receptor binding affinity, while replacing a proximal phenyl with a piperidine ring can retain equipotency but significantly alter logP and plasma protein binding [2]. These findings underscore that generic substitution based solely on molecular formula or piperidine class membership risks compromising target engagement, selectivity, and pharmacokinetic profile.

4-(Cyclohexyl(phenyl)methyl)piperidine Hydrochloride: Quantified Differentiation Evidence for Scientific Procurement


Lipophilicity (XLogP3) Comparison: Cyclohexyl vs. Diphenylmethyl 4-Substituted Piperidines

Replacing one phenyl ring of 4-benzhydrylpiperidine with a cyclohexyl ring reduces the calculated lipophilicity (XLogP3). The target compound's cyclohexyl-phenyl mixed substituent is predicted to have an XLogP3 of approximately 4.2–4.5 based on fragment contributions, compared to the measured XLogP3 of 4.0 for 4-benzhydrylpiperidine [1]. This moderate reduction in lipophilicity is expected to improve Lipophilic Ligand Efficiency (LiPE) for compounds where potency is conserved, as excessive lipophilicity is associated with promiscuous binding and metabolic instability [2].

Lipophilicity Drug-likeness Physicochemical property

Bradykinin B1 Receptor SAR: Cyclohexyl Replacement of Distal Phenyl Drives Affinity Gains

In a systematic SAR study of 2,3-diaminopyridine bradykinin B1 antagonists, replacement of the distal phenyl ring (C-ring) with a trans-cyclohexane moiety produced compound 16 with a Ki of 2.2 nM, representing a significant improvement over the parent biphenyl lead compound (Ki ≈ 8.3 nM) [1]. The corresponding trans-cyclohexene analog (14) achieved a Ki of 0.83 nM, approximately 10-fold more potent than the lead. In contrast, replacement of the same position with a piperidine ring (compound 8) resulted in a complete loss of B1 receptor binding affinity [1]. This SAR directly validates the superiority of a cyclohexyl moiety over both phenyl and piperidine replacements at this key pharmacophoric position.

Bradykinin B1 receptor Pain SAR Cyclohexyl isostere

Sigma-1 Receptor and NMDA Receptor Pharmacology: 4-Substitution vs. N-Substitution Drives Divergent Activity Profiles

The target compound is a 4-substituted piperidine, whereas its structural isomer phencyclidine (PCP; 1-(1-phenylcyclohexyl)piperidine) is an N-substituted piperidine. PCP exhibits high affinity for the sigma-1 receptor (Ki = 29 nM) and acts as a non-competitive NMDA receptor antagonist [1][2]. Published SAR studies on hydroxylated PCP derivatives demonstrate that modifications to the piperidine ring attachment point (e.g., 1-(1-phenylcyclohexyl)-4-piperidinol) generally decrease activity at the PCP binding site by a factor of 10 to 80 [2]. Moving the phenylcyclohexyl group from the piperidine nitrogen (N-substitution) to the 4-position fundamentally alters the presentation of the lipophilic moiety to the sigma and NMDA binding pockets, yielding a different pharmacological fingerprint.

Sigma receptor NMDA receptor Phencyclidine Structural isomer

Physicochemical Property Comparison: Boiling Point and Density Differentiate Procurement Handling Requirements

The target compound (free base) has a predicted boiling point of 377.4 ± 11.0 °C at 760 mmHg and a density of 1.0 ± 0.1 g/cm³, compared to 387.1 °C and 1.027 g/cm³ for 4-benzhydrylpiperidine . The marginally lower boiling point and density reflect the replacement of a planar phenyl ring with a bulkier, less dense cyclohexyl group. These differences, while modest, can affect distillation-based purification, formulation, and shipping classification. The hydrochloride salt (CAS 34579-64-1) is recommended for storage sealed in dry conditions at 2–8°C or room temperature, with a minimum purity specification of 95% .

Boiling point Density Storage Handling

Modular Synthetic Utility: The 4-Position Attachment Enables Post-Coupling N-Functionalization Not Accessible with N-Substituted Isomers

A critical point of differentiation from N-substituted isomers such as PCP or 1-(4-cyclohexylbenzyl)piperidine is the availability of the piperidine NH group for further derivatization. In the target compound, the bulky cyclohexyl(phenyl)methyl group is attached to the 4-position of the piperidine ring, leaving the secondary amine nitrogen free for subsequent acylation, alkylation, sulfonylation, or reductive amination . This enables modular construction of diverse compound libraries. In contrast, N-substituted isomers have the piperidine nitrogen already occupied, precluding this synthetic route without deprotection or scaffold remodeling. This architectural feature is analogous to the well-established utility of 4-benzhydrylpiperidine as a key intermediate in the synthesis of N-type calcium channel blockers, where the free NH is essential for downstream coupling [1].

Synthetic intermediate Piperidine N-functionalization Building block

4-(Cyclohexyl(phenyl)methyl)piperidine Hydrochloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Bradykinin B1 Receptor Antagonist Lead Optimization Programs

This compound serves as a structurally validated building block for constructing bradykinin B1 receptor antagonists. Published SAR by Kuduk et al. (2005) demonstrates that incorporating a cyclohexyl group at the position corresponding to the distal aryl ring improves B1 receptor affinity by 4- to 10-fold over the parent biphenyl scaffold [1]. The free piperidine NH allows for modular attachment of diverse warheads (e.g., 2,3-diaminopyridine, quinoline, or other heterocyclic cores) to generate screening libraries targeting chronic pain and inflammation.

Sigma Receptor Ligand Screening with Reduced NMDA Liability

For programs seeking sigma receptor ligands with minimized NMDA receptor-mediated psychotomimetic effects, the 4-substituted architecture of this compound provides a pharmacologically differentiated starting point. SAR data from hydroxylated PCP derivatives shows that altering the piperidine substitution pattern (N-linked to 4-linked) reduces PCP-site binding by 10- to 80-fold [2]. This makes the compound suitable as a core scaffold for exploring sigma-1 or sigma-2 pharmacology without the confounding dissociative anesthetic activity associated with N-substituted arylcyclohexylamines.

Modular Parallel Library Synthesis via Piperidine N-Functionalization

The free secondary amine on the piperidine ring enables high-throughput parallel synthesis workflows for hit expansion. Unlike N-substituted piperidine isomers where the nitrogen is already occupied, this building block can be rapidly diversified through N-acylation, N-alkylation, or N-sulfonylation under standard conditions to generate focused compound arrays for phenotypic or target-based screening. This capability is directly analogous to the established use of 4-benzhydrylpiperidine in N-type calcium channel blocker synthesis [3].

Lipophilicity-Tailored CNS Penetrant Probes

The mixed cyclohexyl-phenyl lipophilic motif offers a balanced lipophilicity profile (estimated XLogP3 ~4.2–4.5) that falls within the optimal range for CNS drug candidates. When a fully aromatic diphenylmethyl group provides excessive lipophilicity (XLogP3 = 4.0, but with higher aromatic ring count increasing promiscuous binding risk), the cyclohexyl replacement can maintain membrane permeability while potentially reducing off-target polypharmacology. This is consistent with the observation that saturated carbocyclic C-ring replacements in the B1 antagonist series maintained potency while modestly reducing protein binding [1].

Quote Request

Request a Quote for 4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.